molecular formula C18H31ClN2O2S B025528 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride CAS No. 100311-10-2

4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride

Katalognummer B025528
CAS-Nummer: 100311-10-2
Molekulargewicht: 375 g/mol
InChI-Schlüssel: PCTWPGWWLUDMBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as N-(2-diethylaminoethyl)-4-aminobenzoate pentylthiourethane hydrochloride.

Wirkmechanismus

The mechanism of action of 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators. This compound also acts on the central nervous system to reduce pain perception and fever.
Biochemical and Physiological Effects:
4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. This compound has also been found to exhibit minimal toxicity and side effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride is its potential applications in the treatment of various diseases. This compound has also been found to exhibit minimal toxicity and side effects, making it a promising candidate for further research. However, the limitations of this compound include its relatively complex synthesis method and the need for further studies to determine its efficacy and safety in humans.

Zukünftige Richtungen

There are several future directions for the research on 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride. These include:
1. Further studies to determine the optimal dosage and administration route for this compound in humans.
2. Investigation of the potential applications of this compound in the treatment of various diseases, such as arthritis, cancer, and Alzheimer's disease.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Studies to determine the long-term safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride is a promising compound with potential applications in the field of medicine. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of various diseases. Further research is needed to determine its optimal dosage and administration route, as well as its long-term safety and efficacy in humans.

Synthesemethoden

The synthesis of 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride involves the reaction between 4-aminobenzoic acid and 1-pentanethiol in the presence of a catalyst. The resulting product is then reacted with N,N-diethylaminoethyl chloride hydrochloride to obtain the desired compound.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases.

Eigenschaften

CAS-Nummer

100311-10-2

Molekularformel

C18H31ClN2O2S

Molekulargewicht

375 g/mol

IUPAC-Name

2-(4-amino-2-pentoxybenzoyl)sulfanylethyl-diethylazanium;chloride

InChI

InChI=1S/C18H30N2O2S.ClH/c1-4-7-8-12-22-17-14-15(19)9-10-16(17)18(21)23-13-11-20(5-2)6-3;/h9-10,14H,4-8,11-13,19H2,1-3H3;1H

InChI-Schlüssel

PCTWPGWWLUDMBT-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=CC(=C1)N)C(=O)SCC[NH+](CC)CC.[Cl-]

Kanonische SMILES

CCCCCOC1=C(C=CC(=C1)N)C(=O)SCC[NH+](CC)CC.[Cl-]

Synonyme

BENZOIC ACID, 4-AMINO-2-PENTYLOXYTHIO-, S-(2-(DIETHYLAMINO)ETHYL) ESTE R, MONOHYD

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.